

The Deuterium Kinetic Isotope Effect in Ivacaftor-d9: A Technical Guide

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Compound of Interest		
Compound Name:	Ivacaftor-d9	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the deuterium kinetic isotope effect (KIE) as applied to **Ivacaftor-d9** (also known as CTP-656), a deuterated analogue of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, **Ivacaftor-d9** was designed to have an improved pharmacokinetic profile compared to its non-deuterated counterpart. This document details the underlying principles, comparative quantitative data, and the experimental methodologies used to characterize this promising therapeutic agent.

Introduction to the Deuterium Kinetic Isotope Effect in Drug Development

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is particularly pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step in a reaction.[2] Due to its greater mass, deuterium forms a stronger bond with carbon (C-D) than hydrogen does. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[1]

In drug metabolism, many small-molecule drugs are cleared from the body through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which often involve the cleavage of C-H bonds.[3] By selectively replacing hydrogens at these metabolic "soft spots" with



deuterium, the rate of metabolism can be slowed. This "deuterium switch" can lead to several potential advantages for a drug candidate, including:

- Reduced metabolic clearance: A slower rate of metabolism can lead to a longer drug half-life.
- Increased systemic exposure: Slower clearance can result in higher overall drug concentrations in the bloodstream (AUC).
- Improved pharmacokinetic profile: A longer half-life may allow for less frequent dosing, potentially improving patient adherence.[3]
- Altered metabolite profile: Deuteration can reduce the formation of certain metabolites, which
 may be desirable if those metabolites are inactive, toxic, or contribute to drug-drug
 interactions.

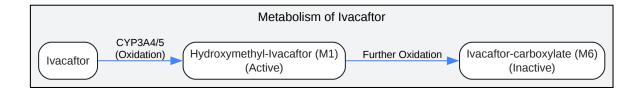
Ivacaftor is a prime candidate for the application of this technology. It is extensively metabolized in humans, primarily by CYP3A4 and CYP3A5, with a half-life that necessitates twice-daily dosing.[4] The development of **Ivacaftor-d9** aimed to leverage the deuterium KIE to create a therapy with a more favorable pharmacokinetic profile.

The Metabolic Pathway of Ivacaftor and the Rationale for Deuteration

Ivacaftor is primarily metabolized by CYP3A enzymes into two major metabolites: hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6).[5] M1 is considered pharmacologically active, with approximately one-sixth the potency of the parent drug, while M6 is considered inactive.[5] The metabolic conversion of Ivacaftor is a significant route of its elimination.

Ivacaftor-d9 was synthesized with nine deuterium atoms replacing the hydrogens on the two tert-butyl groups. These positions were identified as primary sites of oxidation by CYP3A4. The central hypothesis was that the stronger C-D bonds at these positions would slow down the rate of oxidation, thereby reducing the formation of the M1 metabolite and decreasing the overall clearance of the drug.





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Fig 1. Metabolic Pathway of Ivacaftor.

Quantitative Analysis of the Deuterium Kinetic Isotope Effect In Vitro Metabolic Stability

The metabolic stability of Ivacaftor and Ivacaftor-d9 was assessed in vitro using human liver microsomes (HLMs), which contain a high concentration of CYP enzymes. These experiments demonstrated a marked increase in the stability of Ivacaftor-d9.

Compound	Half-life (t½, min)	Intrinsic Clearance (CLint, μL/min/mg)
Ivacaftor	10.3	67.3
Ivacaftor-d9	23.3	29.7
Data from in vitro incubation with human liver microsomes.		

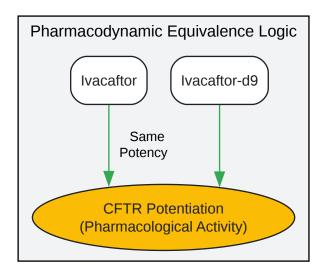
The deuterium kinetic isotope effect was quantified by comparing the maximal rate of metabolism (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. The results showed a significant isotope effect for the metabolism of **Ivacaftor-d9**.[3]



Parameter	Value
DV (VmaxH / VmaxD)	3.8
DV/K ((Vmax/Km)H / (Vmax/Km)D)	2.2
These values indicate that the maximal rate of metabolism is 3.8 times slower for Ivacaftor-d9, and the overall metabolic efficiency is 2.2 times lower.[3]	

Pharmacodynamic Equivalence

A critical aspect of the deuteration strategy is to ensure that the modification does not negatively impact the drug's therapeutic activity. In vitro studies confirmed that **Ivacaftor-d9** retains the same pharmacologic potency as Ivacaftor in potentiating the CFTR channel.[3] Similarly, the deuterated metabolites (d-M1 and d-M6) exhibited equivalent activity to their non-deuterated counterparts.[3]



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Fig 2. Pharmacodynamic Equivalence of Ivacaftor and Ivacaftor-d9.

Comparative Pharmacokinetics in Animal Models



Pharmacokinetic studies in male Sprague-Dawley rats and male Beagle dogs following oral administration demonstrated the improved profile of **Ivacaftor-d9**.

Table 1: Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg Oral Dose)

Parameter	Ivacaftor	Ivacaftor-d9	% Change
Cmax (ng/mL)	1920	1970	+3%
AUC0-24h (hr*ng/mL)	22200	24260	+9%
t½ (hours)	11.0	13.9	+26%

Table 2: Pharmacokinetic Parameters in Male Beagle Dogs (3.0 mg/kg Oral Dose)

Parameter	Ivacaftor	Ivacaftor-d9	% Change
Cmax (ng/mL)	3340	3643	+9%
AUC0-24h (hr*ng/mL)	38000	49782	+31%
t½ (hours)	14.8	22.8	+54%

Comparative Pharmacokinetics in Humans

A single-dose crossover study in six healthy human volunteers was conducted to compare the pharmacokinetics of a 25 mg oral dose of **Ivacaftor-d9** with a 150 mg oral dose of Ivacaftor.

Table 3: Pharmacokinetic Parameters in Healthy Human Volunteers

Parameter	Ivacaftor (150 mg)	Ivacaftor-d9 (25 mg)
Cmax (ng/mL)	714	260
AUCinf (hr*ng/mL)	9130	4640
t½ (hours)	13.7	15.9
Note: Doses were not equivalent.		



Although a direct comparison is limited by the different doses administered, the data for **Ivacaftor-d9**, particularly its longer half-life, supported its potential for once-daily dosing.[3]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

- Objective: To determine the metabolic stability and kinetic parameters of Ivacaftor and Ivacaftor-d9.
- System: Pooled human liver microsomes (HLMs).
- Procedure:
 - Test compounds (Ivacaftor or Ivacaftor-d9) were incubated with HLMs (0.625 mg/mL) in a
 potassium phosphate buffer (0.1 M, pH 7.4) containing magnesium chloride (3 mM).
 - The reaction was initiated by the addition of NADPH, a cofactor required for CYP enzyme activity.
 - Aliquots were taken at various time points and the reaction was quenched with a solvent such as acetonitrile.
 - The remaining concentration of the parent drug was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound. For kinetic isotope effect determination, incubations were performed with a range of substrate concentrations to determine Vmax and Km.

Bioanalytical Method for Quantification

- Objective: To accurately measure the concentrations of Ivacaftor, Ivacaftor-d9, and their metabolites in biological matrices (plasma, microsomal incubates).
- Methodology: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).



- Sample Preparation: Protein precipitation was used to extract the analytes from the biological matrix. A known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled Ivacaftor) was added to each sample to ensure accurate quantification.
- Chromatography: Separation of the analytes was achieved on a C18 reversed-phase column with a gradient mobile phase, typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Detection was performed using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard were monitored for high selectivity and sensitivity.
- Validation: The method was validated according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, and stability.

Animal Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic profiles of Ivacaftor and Ivacaftor-d9 in preclinical species.
- Animal Models: Male Sprague-Dawley rats and male Beagle dogs.
- Procedure:
 - Animals were fasted overnight prior to dosing.
 - A single oral dose of the test compound (formulated in a suitable vehicle) was administered by gavage.
 - Blood samples were collected at predetermined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).
 - Plasma was separated by centrifugation and stored frozen until analysis.
 - Plasma concentrations of the parent drug and metabolites were determined using a validated LC-MS/MS method.

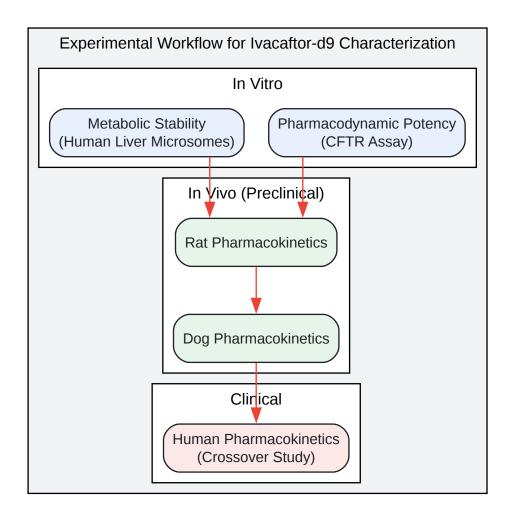


 Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.

Human Clinical Study

- Objective: To assess the safety, tolerability, and pharmacokinetics of Ivacaftor-d9 in humans.
- Study Design: A single-center, randomized, double-blind, two-period crossover study.
- Subjects: Healthy adult volunteers.
- Procedure:
 - Subjects received a single oral dose of either Ivacaftor-d9 or Ivacaftor in each study period, separated by a washout period.
 - Serial blood samples were collected over a specified time course (e.g., up to 72 hours post-dose).
 - Plasma was processed and analyzed for drug concentrations using a validated LC-MS/MS method.
 - Safety was monitored through the recording of adverse events, vital signs, and clinical laboratory tests.
- Data Analysis: Pharmacokinetic parameters were calculated for each subject and treatment.





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